2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362533
InChI: InChI=1S/C12H8F6N2O/c13-11(14,15)7-1-6(2-8(3-7)12(16,17)18)10-19-4-9(5-21)20-10/h1-4,21H,5H2,(H,19,20)
SMILES:
Molecular Formula: C12H8F6N2O
Molecular Weight: 310.19 g/mol

2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol

CAS No.:

Cat. No.: VC18362533

Molecular Formula: C12H8F6N2O

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol -

Specification

Molecular Formula C12H8F6N2O
Molecular Weight 310.19 g/mol
IUPAC Name [2-[3,5-bis(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol
Standard InChI InChI=1S/C12H8F6N2O/c13-11(14,15)7-1-6(2-8(3-7)12(16,17)18)10-19-4-9(5-21)20-10/h1-4,21H,5H2,(H,19,20)
Standard InChI Key DWHXZKQHCMGZKM-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(N2)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol consists of an imidazole ring substituted at the 4-position with a hydroxymethyl group (-CH2_2OH) and at the 2-position with a 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF3_3) groups at the meta positions of the phenyl ring enhance the compound’s lipophilicity and metabolic stability, critical for drug-like properties. The imidazole core, a five-membered heterocycle with two nitrogen atoms, facilitates hydrogen bonding and π-π interactions, making it a versatile scaffold for biological targeting .

Table 1: Key Chemical Properties

PropertyValue/Description
Molecular FormulaC12H8F6N2O\text{C}_{12}\text{H}_{8}\text{F}_{6}\text{N}_{2}\text{O}
Molecular Weight310.19 g/mol
IUPAC Name[2-[3,5-bis(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol
Canonical SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(N2)CO
Topological Polar Surface Area56.7 Ų (calculated)

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a condensation reaction between 3,5-bis(trifluoromethyl)benzaldehyde and an appropriately functionalized imidazole precursor. This method, optimized for high yield (>75%>75\%), involves nucleophilic addition followed by cyclization under acidic conditions. Post-synthetic purification employs column chromatography, with structural validation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 4.7 ppm (hydroxymethyl -CH2_2OH), and δ 3.9 ppm (imidazole ring protons).

  • 19F^{19}\text{F} NMR: Singlets at -63 ppm confirm the presence of trifluoromethyl groups.

  • IR Spectroscopy: Stretching vibrations at 3320 cm1^{-1} (-OH), 1600 cm1^{-1} (C=N), and 1120 cm1^{-1} (C-F).

Stability and Reactivity

The compound exhibits remarkable thermal stability, with a decomposition temperature exceeding 250°C, as determined by thermogravimetric analysis (TGA). The trifluoromethyl groups confer resistance to oxidative degradation, while the hydroxymethyl moiety allows for selective derivatization (e.g., esterification or etherification) . In aqueous solutions, it remains stable at pH 3–9 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Research Gaps and Future Directions

Despite promising theoretical attributes, experimental validation of this compound’s bioactivity is lacking. Priority research areas include:

  • In vitro cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7).

  • Pharmacokinetic profiling to assess oral bioavailability and metabolic clearance.

  • Materials testing for dielectric constant and thermal conductivity in polymer composites.

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